N-(5-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-(5-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a methyl group at the 5-position and a tetrahydroquinazoline ring system attached to the carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine derivative and the tetrahydroquinazoline core. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of the appropriate amine with a carboxylic acid or its derivatives.
Cyclization Reactions: Cyclization steps are crucial to form the tetrahydroquinazoline ring.
Reduction Reactions: Reduction steps may be required to convert intermediate compounds into the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, optimized reaction conditions, and purification processes to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation Reactions: Oxidation of the pyridine ring or other functional groups.
Reduction Reactions: Reduction of intermediates to achieve the desired structure.
Substitution Reactions: Substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution Reagents: Various halogenating agents, such as thionyl chloride, are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of intermediates.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a tool in biological research, potentially as a probe or inhibitor in biochemical assays. Medicine: The compound could be explored for its therapeutic potential, possibly as an antiviral, antibacterial, or anticancer agent. Industry: It might find applications in the manufacturing of specialty chemicals, dyes, or materials.
Mechanism of Action
The exact mechanism of action of N-(5-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may interact with these targets through binding, inhibition, or activation, leading to a cascade of biological effects.
Comparison with Similar Compounds
N-(5-Methylpyridin-2-yl)pivalamide:
N-(5-Bromo-3-methylpyridin-2-yl)pivalamide: Another related compound with different substitution patterns.
N-(5-Chloro-4-methylpyridin-2-yl)acetamide: A compound with a similar pyridine core but different functional groups.
Uniqueness: N-(5-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide stands out due to its unique combination of the pyridine and tetrahydroquinazoline rings, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(5-methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-6-7-13(16-8-10)19-15(20)14-11-4-2-3-5-12(11)17-9-18-14/h6-9H,2-5H2,1H3,(H,16,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRUOSQKVIGXID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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